molecular formula C28H26BrN3OS B2484123 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone CAS No. 681216-95-5

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2484123
CAS No.: 681216-95-5
M. Wt: 532.5
InChI Key: FJWWMILLUVERBS-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone is a complex organic compound featuring a pyrazolyl core, an indole moiety, and bromophenyl and tolyl substituents. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazolyl ring

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: The pyrazolyl ring can be reduced to form the corresponding pyrazoline derivative.

  • Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Various substituted pyrazolyl and indole derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole moiety is known for its biological activity, and this compound may have applications in studying biological pathways.

  • Industry: Use in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The pyrazolyl ring can interact with other molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazolyl and indole derivatives, which may have different biological activities and applications. Some examples of similar compounds are:

  • Indole-3-carboxaldehyde

  • Pyrazoline derivatives

  • Bromophenyl-substituted pyrazoles

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3OS/c1-3-31-17-27(23-6-4-5-7-25(23)31)34-18-28(33)32-26(21-10-8-19(2)9-11-21)16-24(30-32)20-12-14-22(29)15-13-20/h4-15,17,26H,3,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWMILLUVERBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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